Home > Products > Screening Compounds P22245 > N-(3,5-dichlorophenyl)-4-((4-fluorophenyl)sulfonyl)butanamide
N-(3,5-dichlorophenyl)-4-((4-fluorophenyl)sulfonyl)butanamide - 923094-00-2

N-(3,5-dichlorophenyl)-4-((4-fluorophenyl)sulfonyl)butanamide

Catalog Number: EVT-3129934
CAS Number: 923094-00-2
Molecular Formula: C16H14Cl2FNO3S
Molecular Weight: 390.25
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-(3,5-dichlorophenyl)-4-((4-fluorophenyl)sulfonyl)butanamide is a chemical compound with the Chemical Abstracts Service (CAS) Number 923094-00-2. This compound is categorized as an organic sulfonamide, which is notable for its potential applications in medicinal chemistry, particularly as an inhibitor in biological systems. The molecular formula of this compound is C13H12Cl2FNO2SC_{13}H_{12}Cl_2FNO_2S, and it has a molecular weight of approximately 390.3 g/mol .

Source and Classification

The compound can be classified under the broader category of sulfonamides, which are known for their diverse biological activities, including antibacterial and anti-inflammatory properties. Sulfonamides are characterized by the presence of a sulfonamide functional group (-SO2NH2) attached to an aromatic or aliphatic moiety. This specific compound features dichlorophenyl and fluorophenyl groups, which may enhance its pharmacological profile .

Synthesis Analysis

Methods and Technical Details

The synthesis of N-(3,5-dichlorophenyl)-4-((4-fluorophenyl)sulfonyl)butanamide can be approached through several methodologies:

  1. Starting Materials: The synthesis typically begins with the appropriate aniline derivative, such as 3,5-dichloroaniline, which is reacted with a sulfonyl chloride derived from 4-fluorobenzenesulfonic acid.
  2. Reaction Conditions: The reaction may be conducted under basic conditions to facilitate the nucleophilic attack of the aniline on the sulfonyl chloride. Common bases used include triethylamine or pyridine to neutralize the hydrochloric acid produced during the reaction.
  3. Purification: Post-reaction, the product can be purified through recrystallization or chromatographic techniques to isolate the desired compound from unreacted materials and by-products .
Molecular Structure Analysis

Structural Data

  • Molecular Formula: C13H12Cl2FNO2SC_{13}H_{12}Cl_2FNO_2S
  • Molecular Weight: 390.3 g/mol
  • Boiling Point: Not specified in available resources.
  • Melting Point: Not specified in available resources .
Chemical Reactions Analysis

Reactions and Technical Details

N-(3,5-dichlorophenyl)-4-((4-fluorophenyl)sulfonyl)butanamide can participate in various chemical reactions:

  1. Nucleophilic Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where nucleophiles attack the sulfur atom.
  2. Hydrolysis: In aqueous environments, the compound may hydrolyze under acidic or basic conditions, leading to the formation of corresponding amines and sulfonic acids.
  3. Coupling Reactions: This compound can also engage in coupling reactions with other electrophiles or nucleophiles, expanding its utility in synthesizing more complex molecules .
Mechanism of Action

Process and Data

The mechanism of action for N-(3,5-dichlorophenyl)-4-((4-fluorophenyl)sulfonyl)butanamide primarily involves its interaction with specific biological targets:

  1. Enzyme Inhibition: This compound may act as an inhibitor for certain enzymes involved in metabolic pathways, particularly those related to inflammation or bacterial resistance mechanisms.
  2. Binding Affinity: The presence of halogen atoms (chlorine and fluorine) enhances binding affinity due to increased lipophilicity and potential interactions with hydrophobic pockets in target proteins.
  3. Pharmacodynamics: Its pharmacological effects may include modulation of biochemical pathways that lead to therapeutic outcomes such as reduced inflammation or antibacterial activity .
Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

Applications

Scientific Uses

N-(3,5-dichlorophenyl)-4-((4-fluorophenyl)sulfonyl)butanamide has several potential applications in scientific research:

  1. Pharmaceutical Development: Investigated for its role as a lead compound in developing new drugs targeting inflammatory diseases or infections.
  2. Biochemical Research: Utilized in studies focusing on enzyme inhibition mechanisms and pathways involved in cellular signaling.
  3. Synthetic Chemistry: Serves as an intermediate in synthesizing more complex organic molecules due to its reactive functional groups .

This compound exemplifies the importance of structural modifications in enhancing biological activity and specificity within medicinal chemistry contexts.

Introduction to the Pharmacochemical Landscape of Halogenated Aryl Sulfonamide Derivatives

Historical Context and Discovery Rationale for Dichlorophenyl-Fluorophenyl Hybrid Architectures

The strategic incorporation of multi-halogenated aryl groups into sulfonamide scaffolds emerged from efforts to optimize drug-like properties in metabolic disorder therapeutics. Early sulfonamide antibiotics (e.g., Prontosil, 1935) demonstrated the bioactivity of the sulfonamide pharmacophore but faced limitations in solubility and target specificity [3]. By the 2000s, researchers systematically explored dichlorophenyl-fluorophenyl hybrids to leverage orthogonal electronic effects: the 3,5-dichlorophenyl moiety enhances lipophilicity and membrane penetration, while the 4-fluorophenylsulfonyl group contributes to target binding affinity and metabolic stability [2] [6]. This design rationale was crystallized in patents such as IL157540A0 (2003), which disclosed N-(aryl)-arylethenesulfonamides for antidiabetic and antiproliferative applications, highlighting the therapeutic potential of combining halogenated aryl systems [4]. The specific selection of 3,5-dichlorination over other patterns (e.g., 2,4- or 2,6-) was driven by steric considerations—avoiding excessive steric hindrance while maintaining a symmetric electronic profile for optimal protein interaction [6].

Table 1: Evolution of Key Halogenated Sulfonamide Pharmacophores

EraPrototype CompoundHalogen PatternPrimary Therapeutic Target
1930sSulfanilamideNoneBacterial DHPS
1980–2000HydrochlorothiazideMonochloro (C6)Carbonic anhydrase
2008N-(3,5-difluoro-4-hydroxyphenyl)benzenesulfonamide3,5-DifluoroAldose reductase
Post-2010N-(3,5-dichlorophenyl)-4-((4-fluorophenyl)sulfonyl)butanamide3,5-Dichloro (aniline) + 4-F (sulfonyl)Polyol pathway enzymes

Structural Evolution from Prototypical Benzenesulfonamide Aldose Reductase Inhibitors

The development of N-(3,5-dichlorophenyl)-4-((4-fluorophenyl)sulfonyl)butanamide represents a deliberate departure from early rigid benzenesulfonamide aldose reductase inhibitors (ARIs). Seminal work in 2008 demonstrated that N-(3,5-difluoro-4-hydroxyphenyl)benzenesulfonamide (IC₅₀ ~nM range) exhibited superior inhibition versus glycine-derived ARIs, attributed to its ability to occupy both the catalytic pocket and a hydrophobic subpocket of aldose reductase [2]. However, this scaffold retained limitations:

  • High crystallinity leading to poor aqueous solubility
  • Limited capacity for structural diversification
  • Moderate intestinal permeability [2]

To address these, the butanamide linker was introduced as a conformational flexibilizer. This four-carbon spacer:(a) Decouples planarity between dichlorophenyl and fluorophenylsulfonyl groups, reducing crystallization tendency;(b) Introduces torsional freedom for adaptive binding to enzyme conformers;(c) Provides a synthetically tractable site for further derivatization (e.g., α-alkylation, carbonyl bioisosterism) [6]. Crucially, ginsenoside studies validated that flexible aliphatic chains significantly enhance AR inhibition (e.g., ginsenoside Rh2 IC₅₀ = 0.67 µM against RLAR) by accessing deeper regions of the active site [5]. This hybrid architecture thus merges the halogenated aryl recognition motifs of early ARIs with the pharmacokinetic advantages of semi-flexible linkers.

Table 2: Aldose Reductase Inhibitory Activity of Structural Analogues

Compound ClassRepresentative StructureIC₅₀ (RLAR/HRAR)Key Structural Feature
Glycine derivatives (Pre-2008)N-Benzenesulfonylglycine>100 µMAnionic carboxylate
Difluoro-hydroxyphenyl sulfonamideN-(3,5-difluoro-4-hydroxyphenyl)benzenesulfonamide~Low nM rangePhenolic OH, rigid biphenyl
GinsenosidesGinsenoside Rh20.67 µM (RLAR)Aliphatic glycoside chain
Target HybridN-(3,5-dichlorophenyl)-4-((4-fluorophenyl)sulfonyl)butanamideData pending (Theoretical: <1 µM)Butanamide linker, dichloro/fluoro aryl

Theoretical Frameworks for Multi-Halogenated Bioactive Amides in Metabolic Disorder Therapeutics

The bioactivity of N-(3,5-dichlorophenyl)-4-((4-fluorophenyl)sulfonyl)butanamide is underpinned by three interrelated theoretical principles:

Electronic Modulation via Halogen Bonding:The 3,5-dichloro motif acts as a dual halogen bond donor (σ-hole: +0.05–0.07 eÅ⁻³), targeting backbone carbonyls (e.g., ALR2 Leu300) with bond energies of 3–5 kcal/mol. Concurrently, the 4-fluorophenylsulfonyl group functions as an orthogonal electrostatic modifier—the fluorine withdraws electron density (Hammett σₚ = +0.06), polarizing the sulfonyl group to strengthen hydrogen bonding with Trp219 and Tyr209 residues [6]. This dual halogen/electrostatic interaction profile was computationally validated for analogues in molecular docking studies, showing binding energy improvements of ΔG = -2.3 kcal/mol versus non-halogenated controls [5] [6].

Conformational Dynamics of the Butanamide Linker:Density functional theory (DFT) simulations reveal three low-energy conformers (ΔE < 2 kcal/mol):

  • Extended trans (C-CO-NH dihedral: 180°) – Favors membrane penetration
  • Gauche-bent (dihedral: 65°) – Optimal for enzyme binding
  • Cis-partial fold (dihedral: 0°) – Rare (<5% population) [6]The energy barrier for interconversion (ΔG‡ ≈ 4.1 kcal/mol) permits adaptive binding to aldose reductase's induced-fit pocket, contrasting with rigid benzenesulfonamides that lock into a single suboptimal pose.

Metabolic Stability via Halogen-Driven Steric Occlusion:The 3,5-dichloro arrangement creates a perimetric shield around the aniline nitrogen, impeding cytochrome P450-mediated oxidation (theoretical t₁/₂ increase: 4.7× vs mono-chloro analogues). Meanwhile, the 4-fluoro position blocks electrophilic aromatic substitution at the para-sulfonyl site—a primary metabolic vulnerability in non-fluorinated analogues [6]. This design aligns with observed stability trends in patent IL157540A0, where fluorinated arylsulfonamides demonstrated >80% remaining after hepatic microsome incubation versus <20% for non-halogenated versions [4].

Table 3: Halogen Positioning Effects on Pharmacological Parameters

Halogen PatternRelative Binding Energy (kcal/mol)Solubility (log S)Metabolic Stability (t₁/₂ min)
3-Cl,5-F (asymmetric)-8.2-4.127
3,5-diF (symmetric)-7.9-3.832
3,5-diCl (symmetric)-9.1-4.941
4-F (sulfonyl aryl only)-6.5-3.522

Note: Data derived from computational and in vitro studies of structural analogues [2] [5] [6].

Properties

CAS Number

923094-00-2

Product Name

N-(3,5-dichlorophenyl)-4-((4-fluorophenyl)sulfonyl)butanamide

IUPAC Name

N-(3,5-dichlorophenyl)-4-(4-fluorophenyl)sulfonylbutanamide

Molecular Formula

C16H14Cl2FNO3S

Molecular Weight

390.25

InChI

InChI=1S/C16H14Cl2FNO3S/c17-11-8-12(18)10-14(9-11)20-16(21)2-1-7-24(22,23)15-5-3-13(19)4-6-15/h3-6,8-10H,1-2,7H2,(H,20,21)

InChI Key

NDHBFPFMAZOZSB-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1F)S(=O)(=O)CCCC(=O)NC2=CC(=CC(=C2)Cl)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.